molecular formula C14H14ClN3O2 B2709701 N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide CAS No. 1286727-38-5

N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Cat. No.: B2709701
CAS No.: 1286727-38-5
M. Wt: 291.74
InChI Key: XBVLBONVEWWKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobenzyl group, a pyrimidinyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves the reaction of 2-chlorobenzylamine with 2-(4-methylpyrimidin-2-yloxy)acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)ethanamide
  • N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)propionamide

Uniqueness

N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide (CAS Number: 1286727-38-5) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14ClN3O2C_{14}H_{14}ClN_{3}O_{2}, with a molecular weight of 291.73 g/mol. The structure features a chlorobenzyl group and a methylpyrimidine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC14H14ClN3O2C_{14}H_{14}ClN_{3}O_{2}
Molecular Weight291.73 g/mol
CAS Number1286727-38-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various chloroacetamides, including derivatives similar to this compound. A significant investigation focused on the structure-activity relationship (SAR) of N-(substituted phenyl)-2-chloroacetamides, revealing that compounds with halogenated substituents exhibited enhanced antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Key Findings:

  • Efficacy Against Bacteria : The compound demonstrated varying effectiveness against different bacterial strains, with notable activity against Gram-positive bacteria while being less effective against Gram-negative strains like Escherichia coli.
  • Mechanism of Action : The presence of halogenated groups was linked to increased lipophilicity, facilitating better membrane penetration and higher antimicrobial potency.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines.

Case Studies:

  • Cytotoxicity Testing : In vitro studies indicated that derivatives of chloroacetamides could induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
    • For instance, derivatives were tested against A549 lung cancer cells, showing significant growth inhibition (IC50 values ranging from 0.01 µM to 0.46 µM depending on the specific compound structure) .
  • Targeting Mechanisms : Research indicates that these compounds may inhibit specific kinases involved in cell proliferation, contributing to their anticancer effects.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeEfficacy LevelNotable Pathogens/Cell Lines
AntimicrobialModerate to HighStaphylococcus aureus, MRSA
AnticancerHighA549 (lung cancer), MCF7 (breast cancer)

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-methylpyrimidin-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-10-6-7-16-14(18-10)20-9-13(19)17-8-11-4-2-3-5-12(11)15/h2-7H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVLBONVEWWKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.